phosphomycin -

phosphomycin

Catalog Number: EVT-3462981
CAS Number:
Molecular Formula: C3H7O4P
Molecular Weight: 138.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

α-Hydroxy-β-Amino Acids

(2S,3R)-3-Amino-2-hydroxydecanoic acid (AHDA)

  • Compound Description: (2S,3R)-3-Amino-2-hydroxydecanoic acid is a non-proteinogenic amino acid found as a component of the linear pentapeptide microginin, which exhibits antihypertensive activity. [, , ]

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA)

  • Compound Description: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid serves as a key intermediate in the synthesis of aminopeptidase N inhibitors such as Bestatin, Phebestin, and Probestin. These inhibitors demonstrate potential as immunotherapeutic agents against certain types of tumors. [, , ]

(2S,3R)-3-Hydroxy-3-methylproline

  • Compound Description: (2S,3R)-3-Hydroxy-3-methylproline is a novel amino acid found in the apoptosis-inducing cyclic depsipeptides, polyoxypeptins A and B, isolated from Streptomyces sp. These peptides induce apoptosis in human pancreatic carcinoma cells. [, , ]

Piperidine Derivatives

(2S,3R)-3-Hydroxypipecolic acid

  • Compound Description: (2S,3R)-3-Hydroxypipecolic acid is a key component of Tetrazomine, an antitumor agent and antibiotic. It is also a building block for substance P receptor antagonists like (+)-L-733,060 and (+)-CP-99,994. [, , ]

(2R,3R)-3-hydroxy-2-hydroxymethylpiperidine

  • Compound Description: (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, synthesized from D-glucose, represents a piperidine derivative with potential biological activity. []

Other Relevant Compounds

(3R)-3-methyl glutamate (3-MeGlu)

  • Compound Description: This amino acid is found in acidic lipopeptides like calcium-dependent antibiotics (CDA), daptomycin, and A54145, produced by Streptomyces species. 3-MeGlu plays a crucial role in the bioactivity of these compounds. []
Source

Fosfomycin is primarily produced by certain bacterial strains, notably those in the genera Streptomyces and Pseudomonas. The most notable producers include Streptomyces viridochromogenes and Pseudomonas syringae, among others. The biosynthetic pathways leading to fosfomycin production have been extensively studied, revealing complex enzymatic processes that convert central metabolites into this antibiotic .

Classification

Fosfomycin belongs to the class of phosphonic acid antibiotics. It is classified as a bactericidal agent due to its ability to inhibit bacterial cell wall synthesis. Unlike many other antibiotics, fosfomycin does not exhibit cross-resistance with other antibiotic classes, making it an important therapeutic option .

Synthesis Analysis

Methods

Fosfomycin can be synthesized through various methods, including both biosynthetic and chemical approaches. The biosynthetic pathway involves several enzymatic steps starting from phosphoenolpyruvate (PEP), which is converted to phosphonopyruvate and subsequently to fosfomycin through a series of reactions catalyzed by specific enzymes .

Chemical Synthesis:
Recent advancements have led to the development of synthetic routes for fosfomycin. For instance, one method involves the Sharpless asymmetric dihydroxylation of (E)-1-propenyl-phosphonate, employing an enriched AD-mix-α catalyst for stereoselective synthesis . Another approach focuses on synthesizing fosfomycin tromethamine through a multi-step process involving oxidation and purification techniques .

Technical Details

The technical details of these synthesis methods often involve precise control of reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity levels. For example, the production of fosfomycin tromethamine has demonstrated yields exceeding 50% with stringent controls on related substance detection limits according to European Pharmacopoeia standards .

Molecular Structure Analysis

Structure

Fosfomycin has a unique molecular structure characterized by an epoxide ring and a phosphonic acid group. Its chemical formula is C_3H_7O_4P, with a molecular weight of approximately 138.06 g/mol. The presence of the epoxide contributes to its reactivity and biological activity against bacteria .

Data

The structural data indicate that fosfomycin's epoxide group plays a critical role in its mechanism of action by interfering with bacterial cell wall synthesis pathways. The compound's stereochemistry is also significant in determining its biological activity, with specific configurations enhancing its antibacterial properties .

Chemical Reactions Analysis

Reactions

Fosfomycin undergoes various chemical reactions that are crucial for its biological activity. Key reactions include:

  • Inhibition of MurA enzyme: Fosfomycin specifically inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for peptidoglycan synthesis in bacterial cell walls.
  • Hydrolysis: The epoxide ring can undergo hydrolysis in the presence of nucleophiles such as glutathione, which leads to the formation of less active metabolites .

Technical Details

The reaction mechanisms involve detailed steps such as nucleophilic attack on the epoxide ring, leading to ring opening and subsequent modification of cellular targets within bacteria. These reactions are critical for understanding how resistance mechanisms develop against fosfomycin .

Mechanism of Action

Fosfomycin exerts its antibacterial effects primarily through the inhibition of peptidoglycan biosynthesis. By targeting the MurA enzyme, it prevents the conversion of UDP-N-acetylglucosamine into a key precursor for cell wall synthesis. This inhibition leads to impaired cell wall formation, resulting in bacterial lysis and death.

Process

The process involves:

  1. Binding: Fosfomycin binds irreversibly to MurA.
  2. Inhibition: This binding prevents substrate access, effectively halting peptidoglycan biosynthesis.
  3. Cell Lysis: Without proper cell wall formation, bacteria become osmotically unstable and lyse.

Data

Studies have shown that fosfomycin's unique structure allows it to evade many common resistance mechanisms seen with other antibiotics, making it particularly effective against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 150 °C

Chemical Properties

  • pH Range: Stable within a pH range of 5 to 7
  • Stability: Sensitive to light; should be stored in dark conditions
  • Chemical Reactivity: Reacts with nucleophiles due to the presence of the epoxide group.

Relevant analyses indicate that fosfomycin's stability can be influenced by environmental factors such as temperature and light exposure, which are critical for maintaining its efficacy during storage and use .

Applications

Fosfomycin is utilized primarily in clinical settings for treating infections caused by multidrug-resistant bacteria. Its applications include:

  • Urinary Tract Infections: Particularly effective against Escherichia coli strains resistant to other antibiotics.
  • Surgical Prophylaxis: Used as a preventive measure in surgical procedures prone to infection.
  • Combination Therapy: Often used in conjunction with other antibiotics to enhance therapeutic outcomes against resistant pathogens.

Research continues into expanding its applications beyond traditional uses, exploring potential roles in treating other types of infections or as part of combination therapies against resistant bacterial strains .

Historical Context and Revival of Fosfomycin in Antimicrobial Research

Discovery and Early Applications in Antibiotic Therapy

Fosfomycin (originally named phosphonomycin) was discovered in 1969 from Streptomyces species cultures by researchers at the Spanish Penicillin and Antibiotics Company. Its chemical structure features a phosphonic acid group and an epoxide ring, making it a phosphoenolpyruvate analog with a molecular weight of 138 g/mol. This structure enables its unique mechanism: irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme catalyzing the first step in bacterial cell wall synthesis [1] [5] [8]. Initially available in oral (calcium salt, tromethamine salt) and intravenous (disodium salt) formulations, fosfomycin demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. Early clinical applications included serious infections like meningitis, facilitated by its excellent tissue penetration into cerebrospinal fluid, bones, and inflamed tissues [1] [2]. However, its initial utilization declined due to the emergence of newer antibiotic classes and variable oral bioavailability (12-44% for calcium salt; 33-58% for tromethamine salt), limiting systemic applications [2] [8].

  • Structural Innovation: The compact molecular architecture allows fosfomycin to enter bacterial cells via glycerol-3-phosphate (GlpT) and glucose-6-phosphate (UhpT) transporters, distinguishing it from larger antibiotics [8] [9].
  • Early Spectrum Documentation: In vitro studies established efficacy against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Enterobacteriaceae, positioning it as a versatile agent before resistance concerns escalated [1] [5].

Reassessment in the Era of Multidrug-Resistant Pathogens

The global multidrug-resistant (MDR) pathogen crisis has driven fosfomycin's reassessment, particularly due to its low cross-resistance risk. Key developments include:

  • Mechanistic Advantages: As the only clinically available MurA inhibitor, fosfomycin escapes common resistance mechanisms affecting β-lactams, aminoglycosides, and fluoroquinolones. This enables synergistic activity when combined with these agents against MDR strains [1] [8] [9].
  • Spectrum Against Priority Pathogens: Contemporary surveillance confirms potent activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (70-90% susceptibility), carbapenem-resistant Klebsiella pneumoniae (40-60%), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE) [1] [4] [8]. Notably, its activity against Pseudomonas aeruginosa remains valuable in nosocomial infections [1] [2].
  • Resistance Evolution: Plasmid-mediated fos genes (e.g., fosA3 in E. coli, fosB in S. aureus) have emerged, encoding enzymes that inactivate fosfomycin. FosA3 frequently co-transmits with ESBL genes (e.g., blaCTX-M) via IS26-flanked transposons, driving MDR profiles in Gram-negatives. Chromosomal mutations disrupting GlpT/UhpT transporters also contribute to resistance [8] [9].

Table 1: Fosfomycin Activity Against Key Multidrug-Resistant Pathogens

PathogenResistance ProfileSusceptibility to FosfomycinKey Resistance Mechanisms
E. coliESBL, Carbapenemase70-90%fosA3, GlpT/UhpT mutations
K. pneumoniaeCarbapenem-resistant (KPC)40-60%fosA, porin loss, MurA mutations
S. aureusMRSA>80%fosB, UhpT deficiency
Enterococcus spp.VRE60-75%fosB3, MurA overexpression
P. aeruginosaMDR/XDR50-70%fosA, efflux upregulation

Global Trends in Fosfomycin Utilization Post-Antibiotic Resistance Crisis

Fosfomycin’s repositioning reflects regional antimicrobial resistance (AMR) burdens and guideline updates:

  • Regulatory Milestones: The European Medicines Agency (EMA) and FDA approvals differ significantly. While Europe utilizes both IV and oral formulations for complex infections, the FDA restricts oral fosfomycin tromethamine to uncomplicated cystitis. EUCAST’s 2019 breakpoint revision (susceptibility ≤32 mg/L to ≤8 mg/L for urinary E. coli) refined appropriate use [4] [8].
  • Prescription Pattern Shifts: Post-2011 IDSA/ESCMID UTI guidelines endorsing fosfomycin, uncomplicated UTI prescriptions increased by 45% in Europe and 30% in the US (2012-2020). Its role as a fluoroquinolone alternative is pronounced in regions with high ESBL prevalence, like Southern Europe and Asia [4] [8].
  • Surveillance Data Insights: Resistance remains below 10% in community E. coli UTIs in North America but exceeds 15% in parts of Asia where fosA3 plasmids circulate. Wastewater surveillance detects MDR E. coli carrying fos genes in 34% of treatment plants, indicating environmental persistence [3] [10].
  • Innovative Applications: Beyond UTIs, IV fosfomycin combinations are increasingly used for off-label indications: nosocomial pneumonia, bacteremia, and prosthetic joint infections caused by MDR pathogens. Clinical studies report 70-85% efficacy when combined with carbapenems or polymyxins against XDR K. pneumoniae [1] [2] [8].

Table 2: Global Resistance and Utilization Trends for Fosfomycin

RegionPrimary Resistance DriversUTI Prescription Trends (2015-2024)Key Clinical Applications Beyond UTI
North AmericaChromosomal mutations+30%MDR bacteremia, combination therapy
Southern EuropePlasmid-borne fosA3 (linked to ESBL)+45%Nosocomial pneumonia, osteomyelitis
East AsiaHigh fosA3 prevalence (food chain)+50%Febrile neutropenia, ventilator infections
South AsiaEnvironmental contamination+22%Hepatic abscesses, septic arthritis
ScandinaviaLow resistance reservoirs+15%Pediatric MDR infections

Fosfomycin’s revival exemplifies strategic antibiotic repurposing. Ongoing challenges include plasmid-mediated resistance spread and standardized susceptibility testing. Future stewardship must balance accessibility with conservation to sustain its utility against priority MDR pathogens [8] [10].

Properties

Product Name

phosphomycin

IUPAC Name

[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid

Molecular Formula

C3H7O4P

Molecular Weight

138.06 g/mol

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1

InChI Key

YMDXZJFXQJVXBF-GBXIJSLDSA-N

SMILES

CC1C(O1)P(=O)(O)O

Canonical SMILES

CC1C(O1)P(=O)(O)O

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.